Product packaging for C8-Phytosphingosine-13C2,d2(Cat. No.:)

C8-Phytosphingosine-13C2,d2

Cat. No.: B1159647
M. Wt: 181.24
Attention: For research use only. Not for human or veterinary use.
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Description

C8-Phytosphingosine-13C2,d2 is a stable isotope-labeled form of phytosphingosine, a sphingolipid backbone naturally involved in key cellular processes. This compound is synthetically modified with a shorter carbon chain and is enriched with carbon-13 and deuterium labels, making it an essential tool for advanced analytical research and tracing studies in sphingolipid metabolism . Phytosphingosine is recognized for its role as a natural antimicrobial compound and for its involvement in critical cellular functions such as cell differentiation and anti-inflammatory pathways . Research into phytosphingosine and its derivatives has also revealed significant potential in inducing apoptosis (programmed cell death) in certain cell types, highlighting its value in studying cell cycle regulation and cell viability . The stable isotope labeling in this compound provides a powerful method for researchers to investigate the complex mechanisms of sphingolipid-mediated signaling, barrier function, and their overall impact on cellular biology with high precision. The molecular formula of this compound is C 6 13 C 2 H 17 D 2 NO 3 and it has a molecular weight of 181.24 . To ensure stability, this product should be stored in a refrigerator at 2-8°C . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₆¹³C₂H₁₇D₂NO₃

Molecular Weight

181.24

Synonyms

(2S,3S,4R)-2-Amino-1,3,4-octanetriol; 

Origin of Product

United States

Synthesis and Isotopic Enrichment of C8 Phytosphingosine 13c2,d2

Stereoselective Synthetic Methodologies for Phytosphingosines

Phytosphingosine (B30862), or (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is a saturated long-chain sphingoid base characterized by three chiral centers. nih.gov Achieving the correct D-erythro stereoisomer, which is the naturally occurring form in human skin, is paramount. google.com Two primary approaches are employed for its synthesis: biosynthetic methods and total chemical synthesis.

Biosynthetic Routes: A highly effective method for producing the desired D-erythro isomer of phytosphingosine involves fermentation using the yeast Wickerhamomyces ciferrii (formerly Hansenula ciferrii). google.comnih.gov This microorganism naturally secretes tetraacetyl phytosphingosine (TAPS). nih.gov The fermentation process yields a mixture of sphingoid bases, with the C18 straight-chain TAPS being the predominant product. google.com The desired phytosphingosine is then readily obtained through a straightforward deacetylation reaction, typically via base-catalyzed hydrolysis. google.comnih.gov This biological route is advantageous as it directly produces the correct stereoisomer, obviating the need for complex chiral separation steps that are often required in chemical synthesis. google.com

Chemical Synthesis: Total chemical synthesis offers versatility in creating phytosphingosine analogs but requires careful strategic planning to control the stereochemistry. Stereoselective syntheses often start from chiral precursors. For instance, synthetic pathways can begin with amino acids like N-Boc-L-alanine, which sets the stereochemistry at the C2 position. mdpi.com Subsequent steps may involve techniques such as cross-coupling metathesis and stereoselective reductions to build the carbon chain and introduce the required hydroxyl groups with the correct spatial orientation. mdpi.com For example, a stereoselective reduction using a Lindlar catalyst can be employed to create a specific double bond configuration, which is then further modified to achieve the final saturated and hydroxylated backbone. mdpi.com

Method Starting Material Key Steps Advantage Reference
BiosynthesisYeast (W. ciferrii)Fermentation, DeacetylationDirectly yields the natural D-erythro isomer google.comnih.gov
Chemical SynthesisN-Boc-L-alanineCross-coupling, Stereoselective reductionHigh versatility for creating analogs mdpi.com

Strategic Incorporation of Carbon-13 (13C2) and Deuterium (B1214612) (d2) Labels

The isotopic labels in C8-Phytosphingosine-13C2,d2 are located on the N-octanoyl portion of the molecule. The synthesis, therefore, requires the preparation of an octanoic acid derivative containing two ¹³C atoms and two deuterium atoms at specific positions, which is then coupled to the amino group of the phytosphingosine backbone.

The incorporation of stable isotopes can be achieved through various methods. symeres.com For Carbon-13, common strategies involve using commercially available, highly enriched starting materials like ¹³CO₂ or potassium cyanide-[¹³C]. x-chemrx.comrsc.org These simple one-carbon units can be elaborated into more complex structures. For instance, reacting a Grignard reagent with ¹³CO₂ is a classic method to produce a carboxyl-¹³C labeled acid. rsc.org To incorporate two ¹³C atoms, a synthetic route might involve coupling two smaller ¹³C-labeled fragments.

Deuterium labeling can be accomplished through several techniques, including:

Hydrogen-Deuterium Exchange: This method involves exchanging protons for deuterons, often catalyzed by acids, bases, or metals, using a deuterium source like D₂O. nih.govresearchgate.net

Reductive Deuteration: Alkenes or carbonyl groups can be reduced using deuterium-donating reagents such as sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), or deuterium gas (D₂) with a catalyst. researchgate.net

Biocatalysis: Enzymatic transformations can offer exceptional selectivity for installing deuterium atoms at specific, including chiral, centers. nih.gov

For the synthesis of the labeled octanoyl chain, a plausible strategy would involve starting with a shorter, commercially available building block already containing the desired isotopic labels and extending the carbon chain, or performing a multi-step synthesis where the labels are introduced at specific points using the methods described above. Once the labeled octanoic acid (or its activated form, like an acyl chloride or N-hydroxysuccinimide ester) is prepared, it is coupled with the amino group of the stereochemically pure phytosphingosine to form the final this compound product.

Isotope Labeling Method Example Reagent/Process Reference
Carbon-13 (¹³C)Use of labeled precursors¹³CO₂, K¹³CN x-chemrx.comrsc.org
Deuterium (²H or d)Reductive DeuterationNaBD₄, D₂/Pd-C researchgate.net
Deuterium (²H or d)Hydrogen Isotope Exchange (HIE)D₂O with catalyst nih.gov
Deuterium (²H or d)BiocatalysisEnzyme-mediated reactions with D₂O nih.gov

Chemical and Spectroscopic Validation of Isotopic Purity and Labeling Position

After synthesis, it is crucial to confirm the chemical identity, stereochemistry, isotopic enrichment, and the precise location of the labels within the molecule. This is achieved using a combination of high-resolution analytical techniques. almacgroup.com

Mass Spectrometry (MS): Mass spectrometry is the primary tool for validating isotopic labeling. wikipedia.org High-resolution mass spectrometry (HRMS), for example on a Quadrupole Time-of-Flight (QTOF) instrument, provides a highly accurate mass measurement of the molecular ion. almacgroup.comresearchgate.net This allows for the confirmation of the elemental formula and verifies that the correct number of ¹³C and deuterium atoms have been incorporated. Furthermore, the isotopic distribution pattern of the molecular ion cluster is analyzed to determine the isotopic enrichment (the percentage of molecules that are labeled). nih.gov

Tandem mass spectrometry (MS/MS) is used to determine the position of the labels. researchgate.netnih.gov In this technique, the labeled molecular ion is isolated and fragmented. By analyzing the mass-to-charge ratio of the resulting fragments, chemists can deduce which parts of the molecule contain the heavy isotopes, thereby confirming the labeling positions. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another indispensable tool for structural elucidation and label position confirmation. symeres.comwikipedia.org

¹³C-NMR: In ¹³C-NMR spectra, the signals corresponding to the ¹³C-labeled carbon atoms will be dramatically enhanced in intensity, making their identification straightforward. The chemical shift of these signals confirms their chemical environment.

¹H-NMR: In the proton NMR spectrum, the positions where deuterium atoms have replaced protons will show a corresponding disappearance or significant reduction of the proton signal.

²H-NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing direct evidence of their presence and information about their environment within the molecule.

Together, these analytical methods provide a comprehensive characterization of the synthesized this compound, ensuring its suitability for use as a high-quality internal standard or metabolic tracer. almacgroup.comresearchgate.net

Technique Information Obtained Reference
High-Resolution MS (HRMS)Accurate mass, Elemental formula confirmation, Isotopic enrichment almacgroup.comnih.gov
Tandem MS (MS/MS)Location of isotopic labels through fragmentation analysis researchgate.netnih.gov
¹³C-NMR SpectroscopyConfirmation of ¹³C label position and chemical environment symeres.comwikipedia.org
¹H-NMR SpectroscopyConfirmation of deuteration site by signal disappearance wikipedia.org

Applications in Advanced Lipidomics and Metabolomics Studies

Comprehensive Lipid Profiling and Identification using Labeled Standards

Stable isotope-labeled internal standards are indispensable for accurate and precise quantification of lipids by mass spectrometry. caymanchem.com C8-Phytosphingosine-13C2,d2, with its known concentration and distinct mass shift, serves as an ideal internal standard for the analysis of phytosphingosine-containing sphingolipids.

In quantitative lipidomics, a known amount of the labeled standard, such as this compound, is added to a biological sample at the beginning of the extraction process. nih.gov This allows for the correction of sample loss during preparation and variations in ionization efficiency during mass spectrometry analysis. nih.gov By comparing the signal intensity of the endogenous (unlabeled) analyte to that of the labeled internal standard, researchers can accurately determine the concentration of various sphingolipid species within the sample. nih.gov

This approach enables the generation of detailed lipid profiles, providing a snapshot of the sphingolipidome in a given biological state. Such quantitative data is crucial for identifying biomarkers and understanding the pathological alterations of lipid metabolism in various diseases. creative-proteomics.com

Illustrative Data Table 1: Quantitative Analysis of Phytosphingosine-Containing Sphingolipids.

Disclaimer: The following table is a representative example of data that could be generated using this compound as an internal standard. The values are for illustrative purposes and are not derived from a specific experimental study.

Sphingolipid SpeciesEndogenous Analyte (Peak Area)This compound (Peak Area)Calculated Concentration (pmol/mg protein)
Phytosphingosine (B30862)1,250,0002,500,00050.0
C16:0-Phytoceramide875,0002,500,00035.0
C18:0-Phytoceramide1,500,0002,500,00060.0
C24:0-Phytoceramide625,0002,500,00025.0
Phytosphingosine-1-phosphate250,0002,500,00010.0

A significant challenge in lipidomics is the presence of isomers (molecules with the same chemical formula but different structures) and isobars (molecules with the same nominal mass). Isotopic labeling can aid in their discrimination. While this compound itself is a standard for a specific molecule, the principles of using labeled compounds extend to resolving complex mixtures. By synthesizing a suite of isotopically labeled standards for various isomers, it becomes possible to chromatographically separate and unambiguously identify each species in a complex biological matrix. The distinct mass of the labeled standard helps to confirm the identity of the co-eluting endogenous lipid.

Mapping Sphingolipid Metabolic Flux and Interconversions

Metabolic flux analysis using stable isotope tracers provides a dynamic view of metabolic pathways, revealing the rates of synthesis, degradation, and interconversion of molecules. nih.gov By introducing a labeled precursor like this compound into a biological system, researchers can trace the path of the isotope labels as they are incorporated into downstream metabolites. nih.gov

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to produce ceramides (B1148491) and more complex sphingolipids. nih.govfrontiersin.org By supplying cells or organisms with a labeled precursor that enters this pathway, such as a labeled serine or fatty acid, the rate of de novo synthesis can be quantified by monitoring the appearance of the label in downstream sphingolipids over time. frontiersin.org Although this compound is a sphingoid base itself, its labeled backbone can be used to trace its incorporation into more complex phytosphingosine-containing ceramides and glycosphingolipids.

Illustrative Data Table 2: Isotopic Enrichment in Sphingolipid Species Following Administration of a Labeled Precursor.

Disclaimer: This table illustrates the expected pattern of isotopic enrichment over time in a metabolic flux experiment. The data are hypothetical and serve to demonstrate the application of isotopic tracing in studying de novo sphingolipid synthesis.

Time (hours)Phytosphingosine (% Enrichment)C16:0-Phytoceramide (% Enrichment)C18:0-Phytoceramide (% Enrichment)
0000
15.21.81.5
418.58.27.5
1245.125.623.8
2460.348.946.7

In addition to de novo synthesis, cells utilize salvage pathways to recycle sphingoid bases from the breakdown of complex sphingolipids. nih.govmdpi.com this compound can be directly used as a tracer to investigate the kinetics of this salvage pathway. By introducing the labeled phytosphingosine to cells, researchers can measure the rate at which it is acylated to form ceramides and other complex sphingolipids, providing quantitative insights into the efficiency and regulation of sphingolipid recycling. nih.gov

Lipid remodeling refers to the processes that modify the acyl chain composition of lipids after their initial synthesis. This is a crucial mechanism for tailoring membrane properties and generating specific signaling molecules. By using a labeled sphingoid base like this compound, it is possible to track the addition of various unlabeled fatty acyl chains to form a population of newly synthesized ceramides. Subsequent analysis can reveal the dynamics of deacylation and reacylation, providing information on the enzymes involved and the preferred acyl chain substrates for ceramide synthases. mdpi.com

Integration of this compound Tracing with Systems Biology Approaches

The integration of stable isotope tracers, such as this compound, with systems biology approaches represents a powerful strategy for unraveling the complexity of sphingolipid metabolism. This convergence allows researchers to move beyond static measurements of metabolite concentrations to a dynamic understanding of the rates, or fluxes, of biochemical reactions within the intricate network of sphingolipid pathways. researchgate.netnih.gov By quantitatively tracking the metabolic fate of this compound, investigators can generate critical data for constructing and validating computational models of cellular metabolism. nih.govresearchgate.net

The core of this integration lies in a technique known as Metabolic Flux Analysis (MFA). creative-proteomics.com MFA is a quantitative method used to determine the rate at which metabolites are processed through a metabolic network. nih.govcreative-proteomics.com The process begins by introducing the isotopically labeled this compound into a biological system, such as a cell culture. As the cells metabolize this tracer, the heavy isotopes (¹³C and ²H) are incorporated into downstream sphingolipid species.

Using high-resolution mass spectrometry, researchers can precisely measure the abundance and distribution of these isotopes in various metabolites over time. nih.govprinceton.edu This provides a direct readout of the activity of specific metabolic pathways. For example, the rate of conversion of the C8-phytosphingosine backbone into more complex ceramides or other sphingolipids can be calculated. frontiersin.org

The power of this approach is fully realized when these experimentally determined flux rates are integrated with other high-throughput "omics" datasets, such as transcriptomics (gene expression) and proteomics (protein expression), within a systems biology framework. researchgate.netoup.com This multi-omics integration enables the construction of comprehensive, predictive models of sphingolipid metabolism. technologynetworks.com For instance, a change in the metabolic flux through a particular enzymatic step, as measured by this compound tracing, can be correlated with changes in the expression of the gene encoding that enzyme.

A pioneering example of this type of integration was demonstrated by the LIPID MAPS consortium, which developed a quantitative model of the sphingolipid pathway by integrating metabolomics and transcriptomics data. researchgate.nettechnologynetworks.com Such models can be used to simulate how the sphingolipid network responds to various perturbations, such as disease states or drug treatments, providing invaluable insights into cellular physiology and pathology. researchgate.netresearchgate.net

Detailed Research Findings

Research integrating stable isotope tracing of sphingolipids with systems biology has yielded significant insights into metabolic regulation. Studies employing tracers similar to this compound have successfully quantified the de novo synthesis of sphingolipids, revealing how key enzymes regulate homeostasis and influence cell fate decisions like apoptosis. frontiersin.orgnih.gov

By tracing the labeled backbone of phytosphingosine, researchers can map the flow of metabolites and identify critical nodes in the network. For example, data can reveal the relative flux of metabolites towards different classes of complex sphingolipids, such as ceramides, sphingomyelins, and hexosylceramides. frontiersin.orgnih.gov This information is crucial for understanding how cells allocate resources and maintain metabolic balance.

The table below illustrates the type of data generated from a hypothetical tracer experiment using this compound in a cell culture model. The data shows the percentage of the labeled tracer incorporated into downstream metabolites over a 24-hour period.

Table 1: Isotopic Enrichment in Sphingolipid Species Following this compound Administration
MetaboliteTime (Hours)Isotopic Enrichment (%)Pathway Step
C8-Ceramide-d2235.2N-acylation
C8-Ceramide-d2868.5N-acylation
C8-Ceramide-d22485.1N-acylation
C8-Sphingomyelin-d225.1Sphingomyelin Synthesis
C8-Sphingomyelin-d2815.8Sphingomyelin Synthesis
C8-Sphingomyelin-d22432.4Sphingomyelin Synthesis
C8-Hexosylceramide-d222.3Glycosylation
C8-Hexosylceramide-d288.9Glycosylation
C8-Hexosylceramide-d22419.7Glycosylation

This flux data can then be integrated with transcriptomic data to build a more holistic model. The next table demonstrates how metabolic flux rates can be correlated with the expression levels of genes encoding key enzymes in the sphingolipid pathway under different experimental conditions (e.g., control vs. treated).

Table 2: Correlation of Metabolic Flux with Gene Expression in Sphingolipid Pathway
Pathway StepAssociated GeneRelative Flux Rate (Treated vs. Control)Gene Expression Fold Change (Treated vs. Control)
Ceramide SynthesisCERS2+1.5x+1.8
Sphingomyelin SynthesisSGMS1-2.1x-2.5
Glucosylceramide SynthesisUGCG+1.2x+1.4
Ceramide HydrolysisASAH1-1.8x-2.0

This integrative approach provides a system-level understanding of metabolic regulation that is not achievable by any single 'omics' technology alone. nih.gov By using precise molecular tools like this compound, researchers can populate these complex systems biology models with high-quality quantitative data, leading to more accurate predictions and a deeper understanding of the role of sphingolipids in health and disease. researchgate.net

Mechanistic Investigations of Cellular Processes Using Labeled Phytosphingosine

Elucidating the Role of Sphingolipids in Cellular Signaling Cascades

Phytosphingosine (B30862) and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS-1-P), are bioactive molecules that participate in crucial cellular signaling. nih.gov They are involved in pathways that regulate cell growth, proliferation, and immune responses. nih.govbiologists.com The precise control of these signaling events often depends on rapid changes in the concentration of these lipids.

The use of C8-Phytosphingosine-13C2,d2 enables researchers to trace the metabolic flux of phytosphingosine through these signaling pathways. By introducing the labeled compound to cells, scientists can use techniques like liquid chromatography-mass spectrometry (LC-MS) to track its conversion to PHS-1-P by sphingosine (B13886) kinases. nih.govnih.gov This allows for the accurate measurement of enzyme kinetics and the quantification of signaling lipid pools under various conditions, such as in response to growth factors or stress stimuli. nih.govnih.gov The stable isotope label does not alter the biochemical properties of the molecule, ensuring that it mimics the behavior of the endogenous lipid.

Table 1: Representative Data on PHS-1-P Formation Using a Labeled Precursor This table illustrates the type of data that can be obtained by using this compound as a metabolic tracer to study signaling.

Treatment ConditionTime PointLabeled PHS-1-P (pmol/mg protein)
Control0 min0.0
Control10 min1.2 ± 0.2
Stimulant X10 min5.8 ± 0.6
Stimulant X + Kinase Inhibitor10 min1.5 ± 0.3

Analysis of Membrane Organization, Dynamics, and Lipid Raft Composition

Sphingolipids, including ceramides (B1148491) derived from phytosphingosine, are fundamental components of cellular membranes and are critical for the formation of specialized microdomains known as lipid rafts. nih.gov These domains are enriched in cholesterol and sphingolipids and function as platforms for concentrating signaling proteins and regulating their activity. nih.gov The specific structure and chain length of sphingolipids influence the biophysical properties and stability of these rafts.

Investigating the incorporation and residence time of specific lipids within these dynamic structures is challenging. This compound can be used as a tracer to study the synthesis of phytosphingosine-containing ceramides and their subsequent integration into membrane rafts. nih.gov Following its administration to cells, lipidomic analysis of isolated raft and non-raft membrane fractions can reveal the distribution of the labeled lipid. This approach helps to determine how factors like acyl chain length (in this case, C8) affect partitioning into liquid-ordered raft domains versus the more fluid, liquid-disordered regions of the membrane.

Studies on Intracellular Lipid Trafficking and Organelle Interactions

The movement of lipids between organelles is a tightly regulated process essential for maintaining cellular homeostasis and function. Sphingolipids are synthesized primarily in the endoplasmic reticulum (ER) and are then transported to other organelles, such as the Golgi apparatus for further modification, and the plasma membrane where they perform many of their functions. nih.govyoutube.com

Stable isotope labeling with compounds like this compound provides a powerful method to map these trafficking pathways. biorxiv.org Through pulse-chase experiments, cells can be incubated with the labeled phytosphingosine for a short period (pulse) and then transferred to a medium with the unlabeled version (chase). By isolating different organelles at various time points and analyzing them via mass spectrometry, researchers can track the movement of the labeled lipid backbone as it is incorporated into more complex sphingolipids and transported through the secretory pathway. youtube.combiorxiv.org This technique has been instrumental in understanding the mechanisms of both vesicular and non-vesicular lipid transport.

Deciphering Sphingolipid Involvement in Cell Differentiation and Development

Sphingolipids are known to be potent regulators of cell fate decisions, including differentiation and development. biologists.com Changes in the expression of enzymes involved in sphingolipid metabolism can dramatically alter cellular programs, pushing a cell toward proliferation or differentiation. Phytosphingosine itself has been implicated in processes like skin cell differentiation. pharmaffiliates.com

By using this compound in cellular models of differentiation, researchers can quantify the dynamic changes in phytosphingosine metabolism that accompany these state changes. For example, by comparing the metabolic profile of progenitor cells versus their differentiated counterparts, it is possible to identify key enzymatic steps that are up- or down-regulated. Such quantitative metabolic flux analysis can pinpoint critical nodes in the sphingolipid network that control developmental pathways. researchgate.net

Table 2: Example of Sphingolipid Profile Changes During Keratinocyte Differentiation This table represents hypothetical data demonstrating how a labeled tracer could be used to quantify metabolic shifts during cell differentiation.

CompoundProgenitor Cells (Relative Abundance)Differentiated Cells (Relative Abundance)
Labeled C8-Phytosphingosine100%100%
Labeled C8-Ceramide (from tracer)15%45%
Labeled C8-Glucosylceramide (from tracer)2%18%

Investigations into Programmed Cell Death Pathways (e.g., Apoptosis, Ferroptosis, Necroptosis)

Bioactive sphingolipids, including ceramides and sphingosine, are deeply involved in the regulation of programmed cell death. An accumulation of ceramide, for instance, is a well-established signal for the initiation of apoptosis. ub.edu The balance between pro-apoptotic lipids like ceramide and pro-survival lipids like sphingosine-1-phosphate is often referred to as the "sphingolipid rheostat" and is critical for determining cell fate. nih.gov While the roles of sphingolipids in apoptosis are well-studied, their involvement in other forms of programmed cell death like necroptosis and ferroptosis is an active area of investigation.

The use of this compound allows for the precise quantification of changes in phytosphingosine-derived lipids during the induction of cell death. nih.govnih.gov For example, upon treatment with an apoptotic stimulus, researchers can measure the rate of conversion of the labeled phytosphingosine into various ceramide species. This helps to determine which specific metabolic pathways are activated to produce the pro-apoptotic signal. Such targeted metabolomic approaches are crucial for dissecting the complex lipid signaling networks that govern different cell death modalities. nih.govmdpi.com

Exploration of Sphingolipid Function in Cellular Stress Responses and Adaptation

Cells respond to a wide range of stressors, including oxidative stress, heat shock, and nutrient deprivation, by activating complex signaling networks to promote survival and adaptation. nih.gov Sphingolipid metabolism is often at the heart of these stress responses. mpg.de For instance, certain cellular stresses can lead to the accumulation of sphingosine-1-phosphate (S1P), which can initiate inflammatory and protective responses. mpg.deescholarship.org

This compound is an invaluable tool for studying how sphingolipid pathways are remodeled under stress. By exposing cells to a specific stressor in the presence of the labeled tracer, scientists can quantify the flux through different branches of sphingolipid metabolism. researchgate.net This can reveal, for example, whether stress leads to an upregulation of sphingosine kinases to produce protective PHS-1-P or an increase in ceramidase activity. researchgate.net These quantitative insights are essential for understanding the adaptive mechanisms that allow cells to cope with harmful environments and for identifying potential therapeutic targets in stress-related diseases.

Advanced Analytical Methodologies for C8 Phytosphingosine 13c2,d2 Research

Mass Spectrometry (MS)-Based Quantitative and Qualitative Analysis

Mass spectrometry has revolutionized the field of lipidomics, providing powerful tools for the detailed study of sphingolipids. For C8-Phytosphingosine-13C2,d2, MS-based techniques are indispensable for its use as an internal standard, enabling researchers to correct for sample extraction efficiency and instrumentation variability. caymanchem.com The incorporation of stable isotopes (two 13C atoms and two deuterium (B1214612) atoms) results in a known mass shift from the endogenous molecule, allowing for its clear distinction and accurate measurement in complex biological matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a robust and widely adopted technique for the quantification of sphingolipids, including phytosphingosine (B30862) derivatives. nih.govresearchgate.net This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of polar molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography. nih.govnih.gov HILIC allows for the separation of lipids based on the polarity of their head groups, which can result in the co-elution of the analyte and its isotopically labeled internal standard, a critical factor for accurate quantification by compensating for matrix effects. nih.gov

In a typical HPLC-MS/MS workflow, the sample extract containing this compound is injected into the HPLC system. The compound is then separated from other matrix components on the analytical column before being introduced into the mass spectrometer's ion source, usually an electrospray ionization (ESI) source operating in positive ion mode. nih.govresearchgate.net Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govmdpi.com The fragmentation of phytosphingosine typically involves the loss of water molecules from the protonated precursor ion [M+H]+. researchgate.net

Table 1: Representative HPLC-MS/MS Parameters for Phytosphingosine Analysis

Parameter Setting
HPLC System Agilent 1200 series or equivalent
Column HILIC (e.g., Atlantis® HILIC)
Mobile Phase A Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile with 0.2% formic acid
Gradient Optimized for separation of sphingoid bases
Flow Rate 0.3 - 0.8 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
MS System Triple Quadrupole (QQQ)
Monitoring Mode Multiple Reaction Monitoring (MRM)

| Hypothetical MRM Transitions for this compound | Precursor Ion [M+H]+ → Product Ion (e.g., loss of H2O) |

Note: This table is a representation of typical parameters and would require specific optimization for this compound.

Ultra-High Performance Liquid Chromatography (UHPLC)-MS

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers several advantages over conventional HPLC-MS for the analysis of this compound. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve higher resolution, improved peak shapes, and significantly shorter analysis times. lipidmaps.org This high-throughput capability is particularly beneficial for large-scale clinical or metabolic studies. The principles of separation and detection are similar to HPLC-MS/MS, with HILIC or reversed-phase columns being employed depending on the specific analytical needs. The increased peak concentration provided by UHPLC can lead to enhanced sensitivity, which is crucial when analyzing low-abundance lipids. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Limitations

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of lipids. However, due to the low volatility and polar nature of phytosphingosine, derivatization is a mandatory step prior to GC-MS analysis. researchgate.netmdpi.com A common derivatization method is trimethylsilylation, which replaces active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte. mdpi.com

GC-MS is particularly useful for structural elucidation, as the electron ionization (EI) source produces reproducible fragmentation patterns that can provide detailed structural information. nih.gov For instance, cleavage between specific carbon atoms in the long-chain base can confirm the phytosphingosine nature of the molecule. nih.gov

Despite its utility, GC-MS has limitations for the routine quantitative analysis of this compound. The derivatization step adds complexity and potential for variability to the workflow. Furthermore, the high temperatures required for GC analysis can potentially lead to the degradation of thermally labile molecules. mdpi.com

Direct Infusion Mass Spectrometry for Rapid Profiling

For this compound, direct infusion could be used for rapid screening or in studies where chromatographic separation is not essential. However, a major limitation of this approach is the potential for significant matrix effects, particularly ionization suppression, where the presence of high-abundance lipids or other matrix components can interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.gov

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules, including lipids, directly in tissue sections. nih.govresearchgate.net Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most common ionization source used for MSI of lipids. nih.govresearchgate.net In a typical MALDI-MSI experiment, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of the analyte upon irradiation with a laser. The mass spectrometer then collects a mass spectrum at each discrete location (pixel) across the tissue, generating an ion map that shows the distribution of specific molecules.

This technique could be applied to track the distribution of exogenously administered C8-phytosphingosine by using this compound as a tracer. The distinct mass of the labeled compound would allow it to be imaged separately from its endogenous counterpart, providing insights into its uptake and localization within different tissue structures. researchgate.net The choice of matrix is critical for successful MALDI-MSI analysis of sphingolipids. nih.gov

High-Resolution Mass Spectrometry for Isotopologue Resolution and Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, is crucial for research involving isotopically labeled compounds like this compound. nih.gov HRMS provides two key advantages: accurate mass measurement and high resolving power.

Accurate mass measurement allows for the determination of the elemental composition of an ion with high confidence, which is invaluable for the identification of unknown metabolites and the confirmation of the identity of known compounds. nih.gov

High resolving power is the ability to distinguish between ions with very similar mass-to-charge ratios. This is particularly important for this compound as it allows for the clear resolution of the isotopic peaks of the labeled compound from those of the endogenous, unlabeled C8-phytosphingosine. It also helps in resolving the labeled analyte from other interfering isobaric species in a complex biological matrix. Furthermore, accurate measurement of the isotopic distribution is essential for correcting for the natural abundance of heavy isotopes (e.g., 13C), which is a necessary step for accurate quantification in stable isotope tracer studies. en-trust.atresearchgate.netnih.gov

Table 2: Key HRMS Parameters in this compound Analysis

Parameter Importance for this compound
Mass Accuracy Enables confident identification by providing elemental composition with low ppm error.
Resolving Power Separates the M+4 peak of the labeled standard from the natural isotopic peaks of the endogenous analyte and other interferences.

| Isotopologue Pattern | Allows for the verification of the labeling pattern and aids in isotopic overlap correction. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the structure of molecules and, critically for tracer studies, to quantify the incorporation of stable isotopes. nih.gov For this compound, both 13C and 2H NMR can be employed to determine the isotopic enrichment in the molecule and its downstream metabolites.

13C NMR spectroscopy, particularly when enhanced by techniques like Insensitive Nuclei Enhancement by Polarization Transfer (INEPT), allows for the site-specific determination of carbon stable isotope ratios. nih.gov By comparing the signal intensities of the 13C-enriched positions in the this compound tracer and its metabolic products to the signals from naturally abundant 13C, researchers can calculate the degree of isotope incorporation. nih.govfrontiersin.org This method provides detailed insights into which parts of the molecule are retained or altered during metabolic processes. The results from 13C NMR can be correlated with those from Isotope Ratio Mass Spectrometry (IRMS), offering a comprehensive view of the isotopic composition. nih.goveuropa.eu

Similarly, 2H NMR can be used to track the deuterium labels. Although less common for this purpose than 13C NMR, it provides complementary information on the fate of the hydrogen atoms in the molecule. The combination of these NMR techniques allows for a robust determination of isotope ratios, which is fundamental for accurate metabolic flux analysis.

Chromatographic Separation Techniques for Sphingolipid Resolution

Effective separation of complex lipid mixtures is a prerequisite for accurate mass spectrometry-based analysis of sphingolipids like this compound. researchmap.jp Liquid chromatography (LC) is the cornerstone of sphingolipidomics, enabling the resolution of structurally similar species, including isomers, before their detection and quantification. lipidmaps.org The choice of chromatographic method depends on the specific analytical goal, such as separating lipids by class or by individual molecular species. researchgate.net Two primary LC techniques dominate the field: Reverse Phase Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reverse Phase (RP) chromatography is a widely used technique for the separation of lipids based on their hydrophobicity. chromatographyonline.com In RP-HPLC, a nonpolar stationary phase, typically consisting of silica (B1680970) particles bonded with C8 (octyl) or C18 (octadecyl) alkyl chains, is used with a polar mobile phase. mdpi.com

Sphingolipids are separated primarily based on the length and degree of unsaturation of their acyl chains. lipidmaps.org Longer and more saturated chains are more hydrophobic and thus interact more strongly with the C8 or C18 stationary phase, resulting in longer retention times. nih.gov This allows for the effective separation of different sphingolipid species within the same class. For example, a C18 column can be used to achieve baseline separation of various ceramides (B1148491), dihydroceramides, and sphingomyelins. creative-proteomics.com The use of modern sub-2 µm particle columns (UHPLC) can significantly shorten analysis times to under 5 minutes while maintaining high resolution. researchgate.net

Table 1: Comparison of C8 and C18 Columns for Sphingolipid Separation

FeatureC8 (Octyl) Stationary PhaseC18 (Octadecyl) Stationary Phase
Primary Separation Principle HydrophobicityHydrophobicity
Retention Strength Less retentive than C18 due to shorter alkyl chains.More retentive than C8, providing stronger interaction with hydrophobic analytes.
Typical Applications Separation of moderately hydrophobic compounds; can provide different selectivity compared to C18. semanticscholar.orgresearchgate.netGold standard for separating lipids based on acyl chain length and saturation. researchmap.jpaacrjournals.org Widely used for comprehensive sphingolipid profiling. creative-proteomics.com
Advantages Shorter analysis times for highly hydrophobic compounds.Excellent resolution for a wide range of sphingolipid species. lipidmaps.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that separates compounds based on their polarity. nih.gov It utilizes a polar stationary phase (e.g., unbonded silica) and a mobile phase with a high concentration of a nonpolar organic solvent, like acetonitrile, and a small amount of an aqueous buffer. researchgate.net In HILIC, analytes are separated based on the polarity of their head groups, making it an excellent method for separating different classes of lipids. researchgate.netnih.gov

HILIC is particularly advantageous for the analysis of polar sphingolipids and can provide excellent selectivity for isomers that are difficult to resolve with reverse-phase chromatography. nih.gov For instance, HILIC can effectively separate diastereomers such as safingol (B48060) and sphinganine, as well as hexosylceramide isomers like glucosylceramide and galactosylceramide. nih.gov The high organic content of the mobile phase in HILIC can also enhance electrospray ionization (ESI) efficiency in the mass spectrometer, leading to improved detection sensitivity. nih.gov This technique has been successfully applied to the comprehensive profiling of glycosphingolipids and other minor sphingolipid species in biological samples like human plasma. nih.govsemanticscholar.orgresearchgate.net

Computational and Bioinformatic Approaches for Isotope Tracing Data

The data generated from stable isotope tracing experiments using compounds like this compound are complex. nih.gov Computational and bioinformatic tools are indispensable for processing this data to extract meaningful biological insights. acs.org These approaches allow for the correction of raw mass spectrometry data, the calculation of metabolic fluxes, and the reconstruction of metabolic networks to visualize the flow of the tracer through various pathways. nih.govdntb.gov.ua

When analyzing data from stable isotope tracing experiments, a significant challenge is the presence of naturally occurring heavy isotopes (e.g., 1.1% of all carbon is 13C). fu-berlin.de These natural isotopes contribute to the mass isotopologue distribution (MID) of a metabolite, which can convolute the signal from the administered isotopic tracer. nih.govacs.org Therefore, the raw mass spectrometry data must be corrected to remove the contribution of these naturally occurring isotopes. bioconductor.org

Natural abundance correction algorithms are computational methods designed to perform this correction. researchgate.net These algorithms use the known natural abundance of all isotopes and the elemental formula of the metabolite to calculate and subtract the isotopic distribution that would exist in an unlabeled state. nih.govresearchgate.net This correction is critical for accurately determining the true level of tracer incorporation and for preventing the misinterpretation of metabolic pathway activity. bioconductor.org Several software tools have been developed to automate this process.

Table 2: Tools for Natural Isotope Abundance Correction

Software ToolKey FeaturesPrimary Reference(s)
IsoCorrectoR An R-based tool that corrects for natural abundance and tracer impurity in MS and MS/MS data. Supports multiple tracer isotopes (e.g., 13C, 15N). bioconductor.org
AccuCor2 An R-based tool specifically designed for resolution-dependent correction in dual-isotope tracer experiments (e.g., 13C-15N or 13C-2H). chemrxiv.org
PolyMID-Correct An algorithm that computationally removes the influence of naturally occurring heavy isotopes from a measured MID. nih.gov
PyNAC A Python-based software that can perform correction for experiments using multiple isotope tracers. researchgate.net

Following natural abundance correction, the isotope labeling data is used for Metabolic Flux Analysis (MFA). MFA is a powerful technique that quantifies the rates (fluxes) of metabolic reactions within a cell or organism. researchgate.net By tracking the path of isotopes from a labeled substrate like this compound through a metabolic network, MFA can provide a dynamic view of cellular metabolism. nih.govnih.gov

This analysis requires specialized software that can integrate the isotopic labeling data with a stoichiometric model of the metabolic network. wikipedia.org The software uses iterative algorithms to fit the experimental data to the model, thereby estimating the flux through each reaction. The results are often visualized as flux maps, which depict the flow of metabolites throughout the intracellular network. ucdavis.edu

Several software packages are available to facilitate MFA and metabolic network reconstruction.

Table 3: Software for Metabolic Flux Analysis (MFA)

Software PackageDescriptionKey FeaturesReference(s)
INCA (Isotopomer Network Compartmental Analysis) A MATLAB-based package for both steady-state and isotopically non-stationary MFA.Comprehensive analysis of metabolic networks using mass and isotopomer balances. Capable of simulating transient labeling experiments. nih.gov
13CFLUX2 A software suite for 13C-based MFA that supports modeling, simulation, and flux estimation.Can utilize various experimental data types and offers powerful error analysis functions. researchgate.net
OpenFLUX An open-source modeling software for 13C-based MFA.Provides a platform for model generation and computational analysis of steady-state isotope labeling experiments. ucdavis.edu
FiatFlux A software tool for 13C metabolic flux analysis.Facilitates model generation and data regression for steady-state experiments. ucdavis.edu
FreeFlux An open-source Python package for MFA.Performs labeling pattern simulation and flux analysis at both isotopic steady-state and transient states. Designed for computational efficiency. nrel.gov

Model Systems for Research Involving C8 Phytosphingosine 13c2,d2

In Vitro Mammalian Cell Culture Systems for Mechanistic Studies

In vitro mammalian cell culture systems are indispensable for dissecting the fundamental mechanisms of sphingolipid metabolism at the cellular level. The use of C8-Phytosphingosine-13C2,d2 in these controlled environments allows for precise tracking of its metabolic conversion and signaling functions. When introduced to cultured cells, such as hepatocytes, keratinocytes, or neurons, this labeled phytosphingosine (B30862) can be traced through various metabolic pathways, including its phosphorylation, acylation into ceramides (B1148491), and degradation.

Stable isotope labeling is a valuable technique for elucidating sphingolipid pathways. nih.gov By using mass spectrometry to analyze cell lysates after incubation with this compound, researchers can identify and quantify the array of labeled downstream metabolites. This approach helps to determine the activity of key enzymes involved in phytosphingosine metabolism and how their activity might be altered by genetic modifications or pharmacological interventions. For instance, studies can be designed to investigate how diseases associated with sphingolipid dysregulation, such as certain skin disorders or neurodegenerative diseases, affect the processing of phytosphingosine.

Table 1: Illustrative Data from a Hypothetical Mechanistic Study in Mammalian Cells

MetaboliteIsotopic LabelFold Change (Treatment vs. Control)Pathway Implication
C8-Phytosphingosine-1-phosphate¹³C₂, d₂+2.5Increased kinase activity
C16-Ceramide (from labeled C8-Phytosphingosine)¹³C₂, d₂-1.8Decreased ceramide synthase activity
Labeled degradation products¹³C₂, d₂+3.0Upregulated catabolic pathway

This table illustrates the type of quantitative data that could be generated from an in vitro study using this compound to investigate the effects of a hypothetical drug on sphingolipid metabolism.

Invertebrate Model Organisms (e.g., Caenorhabditis elegans) in Lipid Metabolism Research

The nematode Caenorhabditis elegans is a powerful model organism for studying lipid metabolism due to its genetic tractability, short lifespan, and well-characterized genome. Many of the genes involved in lipid metabolism in C. elegans are homologous to those in mammals, making it a relevant system for studying human diseases. bohrium.com The sphingolipid biosynthesis pathway in C. elegans is essential for its development and has unique features, such as the predominance of C17-iso-branched sphingoid bases. nih.gov

Introducing this compound into the diet of C. elegans allows researchers to trace its absorption, distribution, and metabolism throughout the organism. This can provide insights into how phytosphingosine is processed and what its physiological roles are in development, aging, and stress responses. Stable isotope labeling strategies, using ¹³C and ¹⁵N, have been successfully employed in C. elegans to quantify the dynamics of phospholipids, demonstrating the feasibility of such approaches in this model. nih.govfhcrc.org By creating genetic mutants for specific enzymes in the sphingolipid pathway, scientists can use labeled phytosphingosine to understand the function of these enzymes and how their absence affects lipid homeostasis.

Table 2: Potential Research Applications of this compound in C. elegans

Research QuestionExperimental ApproachExpected Outcome
What is the role of phytosphingosine in C. elegans lifespan?Feed labeled compound to wild-type and long-lived mutant strains (e.g., daf-2).Quantification of labeled metabolites in different tissues and correlation with lifespan.
How is phytosphingosine metabolized during stress?Expose worms fed with the labeled compound to environmental stressors (e.g., heat shock, oxidative stress).Identification of stress-induced changes in phytosphingosine metabolic pathways.
Which enzymes are responsible for phytosphingosine degradation?Administer the labeled compound to knockout mutants for candidate metabolic enzymes.Accumulation of labeled substrate or absence of labeled products in specific mutants.

Ex Vivo Tissue Culture Models for Organ-Specific Metabolic Pathways

Ex vivo tissue culture models, such as precision-cut tissue slices, bridge the gap between in vitro cell culture and in vivo animal studies. These models maintain the complex cellular architecture and interactions of the original organ, providing a more physiologically relevant context for metabolic studies. Liver, skin, or intestinal tissue slices can be cultured for short periods and incubated with this compound to investigate organ-specific sphingolipid metabolism.

This approach allows for the study of how different cell types within a tissue collaboratively metabolize phytosphingosine. For example, in skin explants, researchers can trace the incorporation of the labeled compound into the unique ceramide species that are crucial for the skin's barrier function. Recent studies have demonstrated the utility of stable isotope tracing in ex vivo lung slice cultures to quantify lipid metabolism, highlighting the potential of this technique. biorxiv.org This methodology can reveal how metabolic pathways are compartmentalized within an organ and how they are affected by disease states or drug treatments in a more integrated system than isolated cells.

Future Directions and Emerging Research Frontiers

Development of Novel Labeled Sphingolipid Probes for Specific Applications

The future of sphingolipid research heavily relies on the creation of more sophisticated molecular probes to visualize and track these lipids within living cells. While C8-Phytosphingosine-13C2,d2 is a powerful tool for mass spectrometry-based analyses, there is a growing need for probes amenable to other analytical techniques.

Fluorescent Probes: Researchers are actively developing new fluorescently labeled sphingolipid analogs. acs.org These probes, tagged with various organic fluorophores, allow for real-time imaging of sphingolipid distribution and trafficking in live cells using confocal microscopy. acs.org The choice of fluorophore can influence the subcellular localization of the probe, enabling targeted investigations of specific organelles like the Golgi apparatus or lysosomes. acs.org

Genetically Encoded Probes: An exciting frontier is the development of genetically encoded fluorescent probes based on ceramide-binding domains of proteins. nih.govbiorxiv.org These protein-based sensors can be expressed in specific cells or tissues to monitor dynamic changes in the levels of certain sphingolipids, such as ceramides (B1148491), during cellular processes like phagocytosis. nih.govbiorxiv.org

Stable Isotope-Labeled Standards: The use of stable isotope-labeled standards, including those with deuterium (B1214612) or carbon-13, is considered a preferred method for lipidomic studies due to their nearly identical physical properties to natural sphingolipids, ensuring similar extraction and ionization efficiencies in mass spectrometry. caymanchem.comcaymanchem.com The development of a wider array of such standards, including variations in acyl chain length and isotopic labeling patterns, will enhance the accuracy and comprehensiveness of sphingolipid quantification. caymanchem.com

Table 1: Examples of Novel Labeled Sphingolipid Probes

Probe TypeLabelApplicationReference
Fluorescent Ceramide AnalogBODIPYLive-cell imaging of Golgi apparatus acs.org
Fluorescent Ceramide AnalogCOUPYLive-cell imaging of lysosomes/endosomes acs.org
Genetically Encoded ProbeEGFP-KSR1Real-time monitoring of ceramide dynamics nih.govbiorxiv.org
Stable Isotope-Labeled StandardSphingosine-d9Mass spectrometry-based quantification caymanchem.comcaymanchem.com

Advancements in High-Throughput and Single-Cell Lipidomics with Isotope Tracers

The heterogeneity of lipid metabolism within a population of cells necessitates analytical methods capable of single-cell resolution. Isotope tracers like this compound are poised to play a crucial role in these advanced lipidomic approaches.

High-Throughput Single-Cell Mass Spectrometry: Recent technological advancements have enabled the development of high-throughput methods for single-cell lipid profiling. nih.govnih.gov These platforms, often coupling liquid extraction surface analysis with high-resolution mass spectrometry, can analyze a large number of individual cells, providing insights into the metabolic heterogeneity of a cell population. nih.gov The integration of stable isotope tracers in these workflows will allow for the study of metabolic flux at the single-cell level.

Metabolic Labeling Studies: The use of stable isotope-labeled precursors, such as deuterated water (D₂O) or ¹³C-labeled fatty acids, followed by mass spectrometry, is a powerful technique to study the kinetics of lipid synthesis and turnover in vivo. uzh.chukisotope.comnih.gov These approaches can distinguish between newly synthesized lipids and the pre-existing pool, providing a dynamic view of lipid metabolism in various organs and tissues. nih.govfrontiersin.orgnih.gov

Improved Analytical Platforms: The continuous improvement of mass spectrometers, with enhanced sensitivity, resolution, and speed, is a driving force in lipidomics. waters.com These advancements allow for the detection and quantification of low-abundance lipid species and the resolution of isomeric and isobaric lipids, which have the same mass but different structures. uzh.ch

Integration of Labeled C8-Phytosphingosine with Gene Editing Technologies (e.g., CRISPR/Cas9)

The synergy between stable isotope tracers and powerful gene-editing tools like CRISPR/Cas9 is set to revolutionize our understanding of sphingolipid metabolism and its role in disease.

Modeling Sphingolipidoses: CRISPR/Cas9 has been instrumental in creating cellular and animal models of sphingolipidoses, a group of inherited genetic diseases caused by defects in sphingolipid metabolism. mdpi.comnih.govresearchgate.net By knocking out or introducing specific mutations in genes encoding for sphingolipid-metabolizing enzymes, researchers can study the pathological consequences of altered sphingolipid levels. mdpi.comnih.govresearchgate.net The use of this compound in these models will enable precise tracking of metabolic flux through the perturbed pathways.

Functional Genomics Screens: Genome-wide CRISPR/Cas9 screens are a powerful tool for identifying novel genes involved in the regulation of sphingolipid metabolism. nih.govsynthego.com In these screens, a library of guide RNAs is used to systematically knock out every gene in the genome, and cells with altered sphingolipid profiles are selected. Subsequent lipidomic analysis, aided by isotope tracers, can pinpoint the specific metabolic steps affected by the gene knockout. For example, a recent screen identified the aryl hydrocarbon receptor as a key regulator of sphingolipid biosynthesis. nih.govsynthego.com

Therapeutic Development: CRISPR/Cas9-based gene editing is being explored as a potential therapeutic strategy for various lipid disorders. nih.govmdpi.comnih.govseekingalpha.com By correcting disease-causing mutations or modulating the expression of key lipid-metabolizing genes, it may be possible to restore normal lipid homeostasis. nih.govnih.gov The ability to monitor the metabolic effects of these interventions using labeled sphingolipids will be critical for their preclinical and clinical development.

Computational Modeling and Simulation of Sphingolipid-Mediated Biological Networks

The complexity of the sphingolipid metabolic network, with its numerous interconnected pathways and regulatory feedback loops, necessitates the use of computational modeling to understand its behavior. nih.govfrontiersin.org

Comprehensive Metabolic Models: Researchers have developed computational models of sphingolipid metabolism that incorporate the compartmentalization of these pathways within different cellular organelles. nih.govemergentmind.comresearchgate.netresearchgate.net These models, based on ordinary differential equations and kinetic parameters derived from experimental data, can simulate the dynamic changes in sphingolipid concentrations in response to various stimuli or perturbations. nih.gov

Disease Modeling: These computational models are being used to investigate the role of sphingolipid dysregulation in diseases such as Alzheimer's disease. emergentmind.comresearchgate.netresearchgate.net By simulating the metabolic alterations observed in these conditions, researchers can gain insights into the underlying molecular mechanisms and identify potential therapeutic targets. emergentmind.comresearchgate.net

Integration with Experimental Data: The predictive power of these models is greatly enhanced by their integration with experimental data from lipidomic studies. Data obtained from tracing experiments with this compound can be used to refine the model parameters and validate its predictions, leading to a more accurate and comprehensive understanding of sphingolipid metabolism.

Table 2: Applications of Computational Modeling in Sphingolipid Research

ApplicationDescriptionKey FindingsReference
Alzheimer's Disease ModelingSimulating sphingolipid metabolism in the context of Alzheimer's disease.Identified potential roles of ceramide accumulation in disease progression. emergentmind.comresearchgate.netresearchgate.net
General Human Tissue MetabolismA comprehensive model of sphingolipid metabolism reflecting cell compartmentalization.Highlights differences in sphingolipid processing among individual organelles. nih.gov
Systems Biology AnalysisUtilizing mathematical models to predict responses of the sphingolipid pathway to perturbations.Demonstrates the utility of modeling for understanding complex biological systems. nih.gov

Exploration of this compound in Investigating Lipid-Protein Interactions

The biological functions of sphingolipids are often mediated through their interactions with proteins. Understanding these interactions is crucial for elucidating the signaling roles of these lipids.

Probing Lipid-Protein Binding: While direct experimental evidence for the use of this compound in studying lipid-protein interactions is emerging, the principles of using labeled lipids are well-established. Isotope-labeled lipids can be used in various biochemical assays, such as affinity chromatography and mass spectrometry-based proteomics, to identify and characterize protein binding partners.

Model Membrane Systems: Simplified model membrane systems, such as supported lipid bilayers and Langmuir-Blodgett monolayers, are valuable tools for studying the interactions between specific lipids and proteins. nih.gov By incorporating this compound into these model membranes, researchers can use techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map the spatial organization of the lipids and their interactions with embedded proteins without the need for chemical labels. nih.gov

Understanding Membrane Domains: Sphingolipids are known to be key components of lipid rafts, which are specialized microdomains within the cell membrane that are enriched in certain lipids and proteins. mdpi.com The interactions between sphingolipids, cholesterol, and proteins within these domains are critical for their stability and function. mdpi.comnih.gov Labeled phytosphingosine (B30862) can be used to investigate the dynamics of these interactions and how they are altered in response to cellular signals.

Q & A

Q. Experimental Workflow :

  • Dose cells with 10–50 µM C8-Phytosphingosine-<sup>13</sup>C2,d2 in serum-free media.
  • Extract lipids at timed intervals (0–24 hrs) using a Bligh-Dyer protocol.
  • Analyze via LC-MS/MS with multiple reaction monitoring (MRM) for labeled metabolites (e.g., ceramides, sphingomyelins).

Data Validation : Use internal standards (e.g., C17-sphingosine-<sup>13</sup>C3) to correct for ion suppression and matrix effects .

Q. What strategies resolve contradictions in isotopic enrichment data derived from different analytical platforms (e.g., discrepancies between NMR and MS results)?

  • Methodological Answer :
  • Root-Cause Analysis :

NMR Sensitivity : Confirm that deuterium labeling does not overlap with solvent peaks (e.g., D2O residual <sup>1</sup>H signal).

MS Ionization Efficiency : Calibrate using synthetic standards with known <sup>13</sup>C/deuterium ratios.

  • Cross-Platform Validation : Perform spike-recovery experiments with unlabeled phytosphingosine to quantify platform-specific biases .

Q. How can researchers optimize the synthesis of C8-Phytosphingosine-<sup>13</sup>C2,d2 to improve yield and isotopic fidelity?

  • Methodological Answer :
  • Synthetic Route : Start with <sup>13</sup>C-labeled octanoic acid and deuterated glycerol precursors. Use enzymatic catalysis (e.g., sphingosine kinase) for stereochemical control at C3 and C4 positions.
  • Quality Control : Monitor intermediates via thin-layer chromatography (TLC) and final product via <sup>2</sup>H NMR to confirm deuterium retention at C2 .

Guidelines for Reproducibility and Ethical Reporting

Q. What documentation is essential for replicating studies involving C8-Phytosphingosine-<sup>13</sup>C2,d2?

  • Methodological Answer :
  • Provide detailed synthetic protocols (solvents, catalysts, reaction times) in supplementary materials.
  • Disclose batch-specific isotopic purity data (e.g., HRMS spectra) and storage conditions.
  • Adhere to the Beilstein Journal’s guidelines for experimental reproducibility, including raw data deposition in public repositories .

Q. How should researchers address potential isotopic exchange or contamination in complex biological matrices?

  • Methodological Answer :
  • Include negative controls (e.g., matrices without labeled compounds) to identify background signals.
  • Use stable isotope-coded affinity tags (SICAT) to isolate labeled metabolites from endogenous pools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.